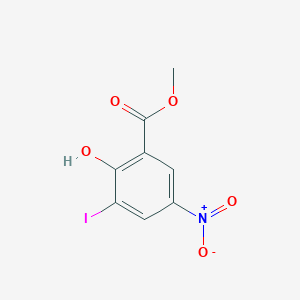

Methyl 2-hydroxy-3-iodo-5-nitrobenzoate

Descripción

Methyl 2-hydroxy-3-iodo-5-nitrobenzoate is a substituted aromatic ester featuring a hydroxy group at position 2, an iodine atom at position 3, and a nitro group at position 5. However, inconsistencies in reported data necessitate careful scrutiny.

Propiedades

IUPAC Name |

methyl 2-hydroxy-3-iodo-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO5/c1-15-8(12)5-2-4(10(13)14)3-6(9)7(5)11/h2-3,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXZFXVSRQYVPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])I)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-hydroxy-3-iodo-5-nitrobenzoate typically involves multi-step reactions starting from benzoic acid derivatives. One common method includes:

Nitration: Introduction of a nitro group to the aromatic ring.

Iodination: Substitution of a hydrogen atom with an iodine atom.

Esterification: Conversion of the carboxylic acid group to a methyl ester.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.

Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

Substitution: The iodine atom can be substituted with other nucleophiles in various substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as tin(II) chloride (SnCl2) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Reagents like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products:

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of amino derivatives.

Substitution: Formation of azides or thioethers.

Aplicaciones Científicas De Investigación

While the search results do not provide an extensive overview of the applications of "Methyl 2-hydroxy-3-iodo-5-nitrobenzoate," they do offer some insights into its synthesis and related compounds, as well as potential research avenues.

Synthesis and Properties

The compound "Methyl 2-hydroxy-3-iodo-5-nitrobenzoate" is mentioned as a versatile small molecule . While specific synthetic details for this exact compound are not detailed in the search results, the synthesis of related compounds such as methyl 4-iodo-3-nitrobenzoate is discussed .

Methyl 4-iodo-3-nitrobenzoate Synthesis :

- Method 1: A solution of 4-iodobenzoic acid methyl ester in sulfuric acid is treated with concentrated nitric acid at 0°C, then heated to 40°C. The resulting solution is added to ice, extracted with ethyl acetate, washed with sodium bicarbonate and brine, dried, and concentrated. The residue is purified by silica gel column chromatography to yield 4-iodo-3-nitrobenzoic acid methyl ester .

- Method 2: A methanolic solution of 4-iodo-3-nitro-benzoic acid is treated with concentrated sulfuric acid and heated to reflux for 6 hours. After neutralization and removal of methanol, the residue is diluted with water and extracted with diethyl ether to yield 4-iodo-3-nitro-benzoic acid methyl ester .

Potential Applications

Due to the limited information, the applications can only be speculated based on the structure and related research:

- Synthesis of Nitrochalcones: Synthesis of a series of 2-hydroxy-3-iodo-5-nitrochalcones, and characterized them spectroscopically (FT-IR, ESI-MS, 1HNMR, and 13CNMR) .

- Cytotoxicity Studies: In vitro cytotoxicity study against the human lung (A549) and breast (MCF-7) cancer cell lines as well as the human embryonic kidney (HEK293-T) cell line using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide assay .

- Tyrosine Kinase Inhibition: Evaluation of the potential of test compounds to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase activity through enzymatic assay in vitro .

- Intermediate in Organic Synthesis: As a substituted benzoate, it may serve as an intermediate in the synthesis of more complex molecules with potential biological activity .

This compound may be relevant in creating novel মার্কার that can support research in identifying the parent compounds and metabolites in urine and feces .

Table of Related Compound Activity

| Compound | aLogTCID 50 (viral titer) | bFold decrease in replication |

|---|---|---|

| Control (DMSO) | 8.5 | - |

| A1 | 7.1 | 25 |

| A8 | 7.1 | 25 |

| A9 | 5.7 | 630 |

| A11 | 6.8 | 50 |

| A12 | 6.2 | 200 |

| A13 | 6.5 | 100 |

| A14 | 6.3 | 158 |

| A15 | 5.8 | 500 |

| A16 | 6.5 | 100 |

a Viral titer, expressed as logTCID 50, was determined from supernatants of MDCK cells infected for 48 hours and treated for the entire period with 50 µM of the indicated compounds .

Mecanismo De Acción

The mechanism of action of methyl 2-hydroxy-3-iodo-5-nitrobenzoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the iodine atom can facilitate electrophilic substitution reactions. These interactions can affect cellular pathways and biochemical processes, making the compound a valuable tool in research.

Comparación Con Compuestos Similares

Key Reported Data (with Discrepancies):

- Molecular Formula: lists C₇H₆BrN₃, which conflicts with the compound’s name (iodo vs. bromine). cites C₁₀H₁₃N₅O, likely erroneous due to mismatched substituents . Theoretical formula (based on substituents): C₈H₆INO₅ (calculated molecular weight: ~323 g/mol).

- Purity : 95% (EN300-1663339 and EN300-1663442 standards) .

Comparison with Similar Compounds

The compound’s structural analogs differ in substituents, significantly altering physicochemical and hazardous properties. Below is a comparative analysis based on available evidence:

Table 1: Structural and Property Comparison

¹Discrepancy: Bromine (Br) in the formula conflicts with the compound’s name (iodo).

Substituent Effects on Properties

(a) Methyl 2-iodo-5-methyl-3-nitrobenzoate ()

- Structural Differences: Replaces 2-OH with 2-I and 5-NO₂ with 5-CH₃.

- Impact :

(b) Methyl 2-chloro-3-iodo-5-nitrobenzoate ()

- Structural Differences : Replaces 2-OH with 2-Cl.

- Impact: Chlorine’s electronegativity increases reactivity in nucleophilic substitution compared to hydroxy.

Discrepancies and Limitations in Available Data

- Molecular Formula Conflicts : and report inconsistent formulas, likely due to typographical errors or mislabeling.

- Hazard Data : The target compound lacks explicit hazard data, whereas analogs like Methyl 2-iodo-5-methyl-3-nitrobenzoate are classified as toxic .

- Spectroscopic Characterization: No NMR or FTIR data is provided, though methods in (e.g., HPLC, NMR) could be applied for verification.

Actividad Biológica

Methyl 2-hydroxy-3-iodo-5-nitrobenzoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

Methyl 2-hydroxy-3-iodo-5-nitrobenzoate features a nitro group and an iodine atom, which play crucial roles in its biological activity. The compound can be represented by the following chemical structure:

The biological activity of methyl 2-hydroxy-3-iodo-5-nitrobenzoate is primarily attributed to:

- Redox Reactions : The nitro group can undergo reduction, leading to the formation of reactive nitrogen species that may interact with cellular targets.

- Electrophilic Substitution : The iodine atom facilitates electrophilic reactions, potentially affecting various biochemical pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of nitrobenzoates have shown activity against various microbial strains, including bacteria and fungi. In particular, studies have reported:

- Minimum Inhibitory Concentration (MIC) values ranging from 15.6 to 62.5 μg/mL against Staphylococcus aureus and Candida species, suggesting potential efficacy as antimicrobial agents .

Antitumor Activity

Methyl 2-hydroxy-3-iodo-5-nitrobenzoate has been investigated for its anticancer potential. Compounds containing nitro groups are known to exhibit cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation. In vitro studies have demonstrated that similar compounds can lead to:

| Compound | IC50 (μM) | Activity |

|---|---|---|

| 1 | 20.1 ± 1.1 | Antitumor |

| 2 | 0.46 ± 0.03 | Antiviral |

| Lead | 8.7 ± 0.7 | Antiviral |

These findings suggest that methyl 2-hydroxy-3-iodo-5-nitrobenzoate may also possess similar properties, warranting further investigation .

Anti-inflammatory Activity

The anti-inflammatory potential of nitro-substituted compounds has been documented extensively. Methyl 2-hydroxy-3-iodo-5-nitrobenzoate may modulate inflammatory pathways by inhibiting key enzymes involved in inflammation such as COX and iNOS, similar to other nitro compounds .

Case Studies

- Antibacterial Efficacy : A study explored the antibacterial activity of methyl derivatives against various strains, revealing promising results with significant inhibition zones comparable to standard antibiotics.

- Cytotoxicity in Cancer Cells : Research demonstrated that methyl 2-hydroxy-3-iodo-5-nitrobenzoate exhibited cytotoxic effects on specific cancer cell lines, with IC50 values indicating potent activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.